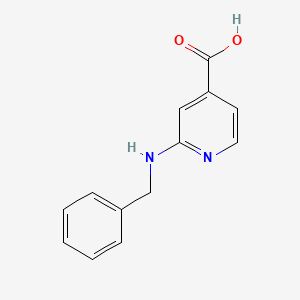

2-(Benzylamino)isonicotinic acid

Descripción general

Descripción

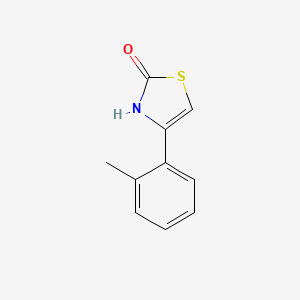

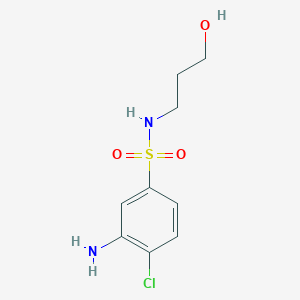

2-(Benzylamino)isonicotinic acid is a derivative of isonicotinic acid . Isonicotinic acid is an organic compound with a carboxylic acid substituent at the 4-position of pyridine . The benzylamino group is added to the isonicotinic acid to form the compound .

Synthesis Analysis

The synthesis of 2-(Benzylamino)isonicotinic acid can be achieved from 2-Chloro-4-cyanopyridine and Benzylamine . More details about the synthesis process can be found in the relevant papers .

Molecular Structure Analysis

The molecular structure of 2-(Benzylamino)isonicotinic acid can be analyzed using various spectroscopic techniques. The compound has been characterized by IR, 1HNMR, 13CNMR spectra, mass spectroscopy, and elemental analysis . Further details about the molecular structure can be found in the relevant papers .

Chemical Reactions Analysis

The chemical reactions involving 2-(Benzylamino)isonicotinic acid are complex and can be analyzed using various techniques. More details about the chemical reactions can be found in the relevant papers .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Benzylamino)isonicotinic acid can be analyzed using various techniques. More details about the physical and chemical properties can be found in the relevant papers .

Aplicaciones Científicas De Investigación

Solubility Prediction and Physicochemical Property Analysis

The solubility of isonicotinic acid derivatives in various solvents can be predicted using linear Gibbs energy relationships derived from experimental data . These descriptors are crucial for understanding the interactions between solutes and solvents, which can be applied to predict partition coefficients and further solubility in a range of organic solvents. This information is vital for the formulation of pharmaceuticals and the design of industrial processes involving these compounds.

Plant Disease Management

Modifications of isonicotinic acid derivatives have shown promise in the development of new strategies against plant diseases . These compounds can act as elicitors, stimulating the immune system of plants and inducing systemic acquired resistance (SAR). This approach can lead to the creation of crops that are resistant to infections, which is essential for sustainable agriculture and food security.

Antimicrobial Activity

Derivatives of isonicotinic acid, including those related to 2-(Benzylamino)isonicotinic acid, have been synthesized and tested for their antimicrobial properties . These studies are crucial for the discovery of new antimicrobial agents, especially in the face of increasing antibiotic resistance.

Antituberculosis Drug Development

Isonicotinic acid hydrazide derivatives are a cornerstone in the treatment of tuberculosis (TB). Research into these compounds, including their modifications and analogs, is ongoing to improve their efficacy and overcome drug resistance . This research is critical, given the global impact of TB and the emergence of multidrug-resistant strains.

Cancer Research

Compounds related to isonicotinic acid have been explored for their potential to induce programmed cell death pathways, such as apoptosis and autophagy, in cancer cells . This research is part of the broader effort to develop novel anticancer drugs that can target specific pathways involved in the disease.

Antiviral Therapy

Some isonicotinic acid derivatives have been evaluated for their potential use in antiviral therapy, including as part of combination treatments for HIV . The development of new antiviral drugs is particularly important for managing diseases like HIV/AIDS, where resistance to existing drugs can emerge.

Quantum-chemical Descriptors in QSAR Studies

Quantitative structure-activity relationship (QSAR) studies utilize quantum-chemical descriptors to predict the biological activity of isonicotinic acid derivatives . These studies are fundamental in medicinal chemistry for designing new drugs with desired properties and activities.

Direcciones Futuras

The future directions for research on 2-(Benzylamino)isonicotinic acid could include further investigation into its mechanism of action, potential therapeutic uses, and safety profile. Some studies suggest potential uses in the treatment of diseases such as Alzheimer’s . More research would be needed to confirm these findings and explore other potential applications.

Propiedades

IUPAC Name |

2-(benzylamino)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c16-13(17)11-6-7-14-12(8-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIWNMKBVGSKNLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzylamino)isonicotinic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}ethan-1-amine](/img/structure/B1517478.png)

![3-Amino-2-[(2,5-difluorophenyl)methyl]propan-1-ol](/img/structure/B1517484.png)

![1-[4-(methoxycarbonyl)piperidine-1-carbonyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1517487.png)

![2-[Cyclopropyl(methyl)amino]-5-fluorobenzaldehyde](/img/structure/B1517493.png)

![4-Bromothieno[3,2-d]pyrimidine](/img/structure/B1517495.png)

![N-[4-(aminomethyl)phenyl]-N-methylpyridine-4-carboxamide](/img/structure/B1517500.png)